molecular formula C29H30FNO6 B12016456 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016456
M. Wt: 507.5 g/mol
InChI Key: NGUPUSJNWZZDPB-RFBIWTDZSA-N
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Description

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common synthetic routes may include:

    Formation of the Benzoyl Intermediate: This step involves the reaction of 3-fluoro-4-methylbenzoic acid with suitable reagents to form the benzoyl intermediate.

    Furylmethyl Addition: The next step involves the addition of a furylmethyl group to the intermediate, often through a nucleophilic substitution reaction.

    Hydroxylation and Methoxylation: Hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methoxylation, under controlled conditions.

    Final Cyclization: The final step involves cyclization to form the pyrrol-2-one ring structure, completing the synthesis of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, high-pressure reactors, and automated synthesis systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Ethanol, methanol, ether

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluoro-3-nitrobenzoate: A related compound used in organic synthesis.

    4-Fluoro-2-methoxy-5-nitroaniline: Another similar compound with different functional groups.

Uniqueness

4-(3-Fluoro-4-methylbenzoyl)-1-(2-furylmethyl)-3-hydroxy-5-[3-methoxy-4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C29H30FNO6

Molecular Weight

507.5 g/mol

IUPAC Name

(4Z)-4-[(3-fluoro-4-methylphenyl)-hydroxymethylidene]-1-(furan-2-ylmethyl)-5-(3-methoxy-4-pentoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30FNO6/c1-4-5-6-13-37-23-12-11-19(16-24(23)35-3)26-25(27(32)20-10-9-18(2)22(30)15-20)28(33)29(34)31(26)17-21-8-7-14-36-21/h7-12,14-16,26,32H,4-6,13,17H2,1-3H3/b27-25-

InChI Key

NGUPUSJNWZZDPB-RFBIWTDZSA-N

Isomeric SMILES

CCCCCOC1=C(C=C(C=C1)C2/C(=C(\C3=CC(=C(C=C3)C)F)/O)/C(=O)C(=O)N2CC4=CC=CO4)OC

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=C(C3=CC(=C(C=C3)C)F)O)C(=O)C(=O)N2CC4=CC=CO4)OC

Origin of Product

United States

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